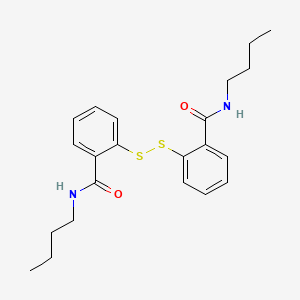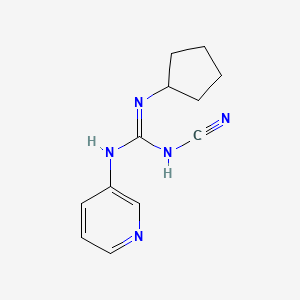
Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)-: is a chemical compound with the molecular formula C12H15N5 and a molecular weight of 229.28 g/mol It is known for its unique structure, which includes a guanidine group, a cyano group, a cyclopentyl ring, and a pyridyl ring
Méthodes De Préparation
The synthesis of Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)- involves several steps. One common synthetic route includes the reaction of cyclopentylamine with cyanogen bromide to form the intermediate 2-cyano-1-cyclopentylguanidine. This intermediate is then reacted with 3-pyridinecarboxaldehyde to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include the corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced guanidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridyl ring, using reagents such as halogens or alkylating agents. These reactions yield substituted pyridyl derivatives.
Applications De Recherche Scientifique
Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)- involves its interaction with specific molecular targets. The guanidine group is known to interact with enzymes and receptors, modulating their activity. The cyano group and pyridyl ring contribute to the compound’s ability to bind to specific sites on proteins and other biomolecules. These interactions can lead to changes in cellular processes and pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)- can be compared with other similar compounds, such as:
2-Cyano-1-cyclopentyl-3-(3-pyridyl)guanidine: This compound shares a similar structure but may have different substituents on the pyridyl ring, leading to variations in its chemical and biological properties.
3-Cyanopyridines: These compounds have a cyano group attached to the pyridine ring and are known for their antiproliferative activity. They are used in the development of anticancer agents and other therapeutic compounds.
The uniqueness of Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)- lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Propriétés
Numéro CAS |
60560-22-7 |
|---|---|
Formule moléculaire |
C12H15N5 |
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
1-cyano-2-cyclopentyl-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C12H15N5/c13-9-15-12(16-10-4-1-2-5-10)17-11-6-3-7-14-8-11/h3,6-8,10H,1-2,4-5H2,(H2,15,16,17) |
Clé InChI |
UVQIHZIOZJMHRT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N=C(NC#N)NC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


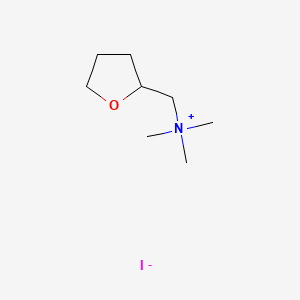
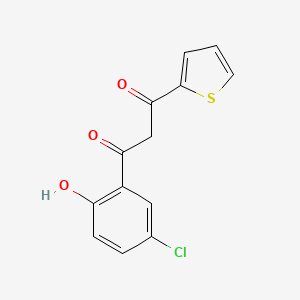
![7,7'-dibromo-3,3',4,4'-tetrahydro-2H,2'H-8,8'-bibenzo[b][1,4]oxazine](/img/structure/B13757219.png)
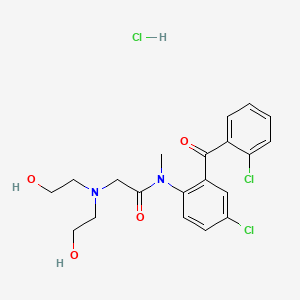
![13H-Dibenzo[a,h]fluorene](/img/structure/B13757239.png)
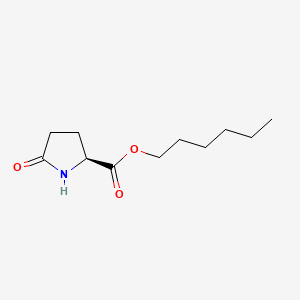
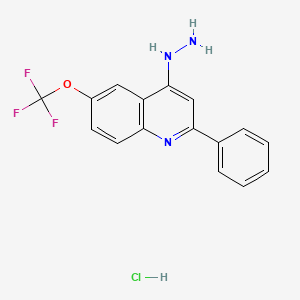
![Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1)](/img/structure/B13757252.png)
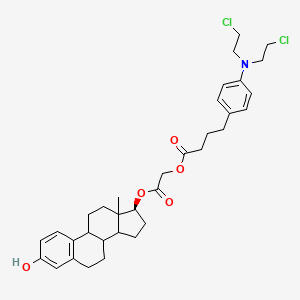
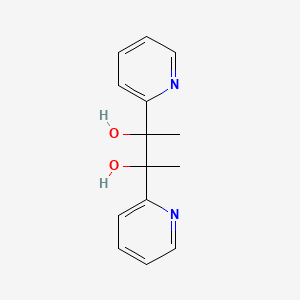
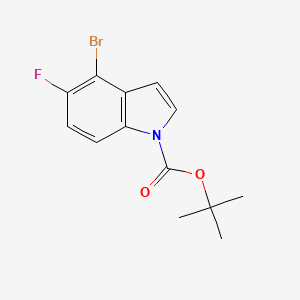
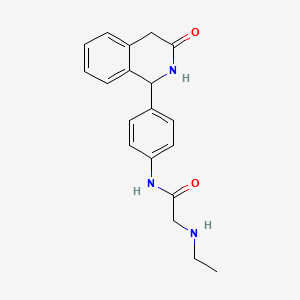
![1-Ethyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B13757268.png)
